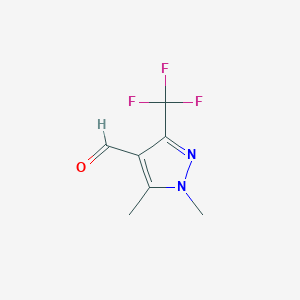

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-4-5(3-13)6(7(8,9)10)11-12(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGKXNTYDCQTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651740 | |

| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082065-80-2 | |

| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082065-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination of Pyrazole Intermediates via Potassium Fluoride and Phase Transfer Catalysts

Core Strategy:

The predominant approach involves starting from chlorinated pyrazole derivatives, such as 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde , which undergo fluorination to introduce the trifluoromethyl group at the 3-position. This process employs potassium fluoride (KF) as the fluorinating agent, with phase transfer catalysts (PTCs) such as tetrabutylammonium salts to enhance reaction efficiency.

- Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMA)

- Catalyst: Tetrabutylammonium hydrogen sulfate (preferably), chloride, or bromide

- Temperature: 130°C to 160°C, optimally around 150°C

- Reaction Time: 2 to 4 hours, typically 3 hours for optimal conversion

- Reagent Ratios: 1.1 to 1.5 mol of KF per mol of chlorinated precursor; 1–5 mol % of PTCs

Mechanism:

The phase transfer catalyst facilitates the transfer of fluoride ions from the aqueous phase into the organic phase, where nucleophilic attack on the chlorinated pyrazole occurs, replacing chlorine with fluorine and forming the trifluoromethyl group.

Synthesis of the Pyrazole Core with Trifluoromethyl Substituent

- Starting Material: 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde (or similar chlorinated derivatives)

- Fluorination Step:

- React with KF in the presence of phase transfer catalysts in an aprotic solvent (DMF or DMA)

- Heat at 150°C for approximately 3 hours

- Use of spray-dried KF enhances reactivity and reduces side reactions

Example (from patent data):

In a typical procedure, 19.4 g of the chlorinated precursor is dissolved in 120 mL of DMF, with 6.84 g of spray-dried KF and 1 g of tetrabutylammonium hydrogen sulfate. The mixture is heated to 150°C and stirred for 3 hours, achieving near-complete fluorination, yielding the trifluoromethylated pyrazole derivative with high purity (around 90–92%).

Oxidation to the Carbaldehyde

Post-fluorination, the pyrazole derivative undergoes oxidation to introduce the aldehyde group at the 4-position. This is commonly achieved via the Vilsmeier-Haack formylation:

- Reagents: POCl₃ and DMF

- Conditions:

- Hydrazone or pyrazole derivative is added dropwise to POCl₃ in dry DMF at low temperature

- The mixture is then heated to 80°C for 4 hours

- The resulting aldehyde is isolated by pouring onto crushed ice, neutralization, and purification

Outcome:

This process yields the target compound, 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde , with high purity and yield.

Data Summary Table

| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Fluorination | KF, PTC (Bu4N+HSO4−) | DMF or DMA | Tetrabutylammonium hydrogen sulfate | 150°C | 3 hours | 90–92% | Spray-dried KF preferred |

| Formylation | POCl₃, DMF | - | - | 80°C | 4 hours | High | Vilsmeier-Haack reaction |

Research Findings and Notes

Reaction Optimization:

Using spray-dried KF significantly improves fluorination efficiency, reducing reaction times and reagent consumption. The choice of PTC influences the rate and selectivity, with tetrabutylammonium hydrogen sulfate being most effective.Equipment Considerations:

Reactions are preferably performed in Teflon or stainless steel reactors due to KF's reactivity with glass under high-temperature conditions.Environmental and Safety Aspects:

The process operates under controlled temperatures and inert atmospheres to prevent side reactions. Post-reaction purification involves solvent removal under reduced pressure and chromatography.Alternative Routes: Some literature suggests direct fluorination of pyrazole derivatives using electrophilic fluorinating agents; however, these are less common for trifluoromethyl groups due to stability issues.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been explored for its potential as a pharmaceutical agent due to its ability to modulate biological targets effectively.

Case Studies

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in various cancer cell lines .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory effects of pyrazole derivatives, suggesting that this compound could be effective in treating inflammatory diseases .

Agrochemicals

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for agricultural applications.

Case Studies

- Herbicidal Activity : Research has shown that compounds containing the pyrazole structure can act as effective herbicides. The introduction of the trifluoromethyl group significantly improves herbicidal efficacy against specific weed species .

Material Science

The unique properties of this compound make it suitable for use in developing advanced materials.

Case Studies

- Polymer Additives : The compound has been utilized as an additive in polymer formulations to enhance thermal stability and resistance to degradation under UV light exposure .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Key Observations :

- The trifluoromethyl group enhances lipophilicity and metabolic stability in all cases .

- Carbaldehyde derivatives (e.g., the target compound and ’s analog) exhibit reactivity at the aldehyde group, enabling further functionalization .

- Bulky substituents (e.g., tert-butyl in ) reduce solubility but improve binding specificity in biological systems .

Comparison with Target Compound :

- The target compound’s aldehyde group differentiates it from carboxamide derivatives (e.g., ), which are optimized for enzyme inhibition .

Biological Activity

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1082065-80-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its trifluoromethyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7F3N2O

- Molecular Weight : 192.14 g/mol

- IUPAC Name : this compound

- CAS Number : 1082065-80-2

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

For instance, a study reported that compounds derived from the pyrazole scaffold showed notable antiproliferative effects against breast and liver cancer cells, with IC50 values indicating effective concentrations for growth inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against several bacterial strains. In vitro studies indicated that modifications to the pyrazole structure can enhance antibacterial activity against pathogens such as E. coli and S. aureus. The presence of specific functional groups was found to be crucial for activity enhancement .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. The compound has been shown to inhibit the production of pro-inflammatory cytokines and mediators in various models. For example, studies demonstrated that certain pyrazole derivatives could significantly reduce nitric oxide production in lipopolysaccharide (LPS)-activated macrophages .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Certain compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may modulate oxidative stress pathways, contributing to their anticancer and antimicrobial effects.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic routes for 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of pyrazole precursors. For example:

- Alkylation and Formylation : A common approach starts with 3-(trifluoromethyl)-5-chloropyrazole, which undergoes methyl group introduction at the 1- and 5-positions via alkylation. Subsequent formylation at the 4-position is achieved using formaldehyde under alkaline conditions .

- Crystallization Optimization : Post-synthesis, recrystallization in ethanol or acetonitrile is critical for purity. Reaction parameters (e.g., temperature, solvent polarity) are adjusted to minimize byproducts like dimerized aldehydes .

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Spectroscopy : H NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and methyl groups (δ 2.1–2.5 ppm). F NMR identifies the trifluoromethyl group (δ -60 to -65 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and steric effects, such as the planarity of the pyrazole ring and the orientation of the trifluoromethyl group .

Advanced Research Questions

Q. How do researchers address discrepancies in synthetic yields or byproduct formation during scale-up?

- Byproduct Analysis : LC-MS and GC-MS identify impurities, such as dimeric aldol adducts formed during formylation. Adjusting pH (e.g., using milder bases like KCO instead of NaOH) reduces side reactions .

- Yield Optimization : Kinetic studies reveal that maintaining temperatures below 60°C during alkylation prevents decomposition of intermediates. Solvent screening (e.g., DMF vs. THF) improves regioselectivity .

Q. What strategies are employed to modify the pyrazole core for enhanced bioactivity in antimicrobial or anti-inflammatory studies?

- Functional Group Interconversion : The aldehyde group is condensed with hydrazides or amines to form Schiff bases, which are screened for antimicrobial activity .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl) at the 5-position increases stability and interaction with biological targets like cyclooxygenase enzymes .

Q. How are regioselectivity challenges managed during substitution reactions on the pyrazole ring?

- Directing Groups : The trifluoromethyl group at the 3-position acts as a meta-director, favoring electrophilic substitution at the 4- and 5-positions. Steric hindrance from the 1,5-dimethyl groups further restricts reactivity at adjacent sites .

- Catalytic Methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the 4-position without disrupting the aldehyde moiety .

Q. What analytical techniques are prioritized for stability studies under varying storage conditions?

- Accelerated Degradation Tests : HPLC monitors degradation products (e.g., oxidation of the aldehyde to carboxylic acid) under high humidity and temperature.

- Thermogravimetric Analysis (TGA) : Determines thermal stability, showing decomposition above 200°C .

Data Contradiction and Validation

Q. How are conflicting reports on the reactivity of the aldehyde group resolved?

- Comparative Reactivity Assays : Studies comparing nucleophilic addition (e.g., with Grignard reagents) under inert vs. aerobic conditions clarify discrepancies. For instance, oxidation to carboxylic acids is minimized under argon .

- Computational Modeling : DFT calculations predict electron density at the aldehyde carbon, explaining variations in reactivity with different solvents (polar aprotic vs. protic) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.